6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biological changes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound induces a variety of molecular and cellular changes .
Biological Activity
6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound features a chloro substituent, an indole moiety, and a sulfanylidene group, contributing to its potential therapeutic applications. The molecular formula is C18H14ClN3OS with a molecular weight of approximately 355.8 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing critical signaling pathways related to:
- Cell Proliferation : The compound modulates pathways that control cell growth and division.
- Apoptosis : It may induce programmed cell death in cancer cells, enhancing its anticancer potential.
- Inflammation : It exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Antimicrobial and Antiviral Properties
In vitro studies have indicated that this compound possesses significant antimicrobial and antiviral activities. These effects are likely mediated through the inhibition of specific enzymes or receptors associated with microbial growth and viral replication .
Cytotoxicity Against Cancer Cells
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell viability in human colon cancer cells (LoVo and HCT-116) .
Cell Line | IC50 (µg/mL) | Viability (%) |
---|---|---|
LoVo | 50.00 | 26.75 |
HCT-116 | 50.00 | 18.50 |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The indole component is known for its interaction with various biological receptors, enhancing the compound's therapeutic efficacy . Molecular docking studies have provided insights into how this compound interacts with target proteins involved in critical biological processes, aiding in the elucidation of its mechanism of action .
Case Studies
Several studies have explored the biological activity of quinazoline derivatives, including this compound:
- Anticancer Activity : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its potential as an effective anticancer agent through apoptosis induction .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit bacterial growth, particularly against resistant strains, highlighting its relevance in addressing antibiotic resistance .
Properties
CAS No. |
442532-02-7 |
---|---|
Molecular Formula |
C18H14ClN3OS |
Molecular Weight |
355.84 |
IUPAC Name |
6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
GOPMUSWHIVWLTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |
solubility |
not available |
Origin of Product |
United States |
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